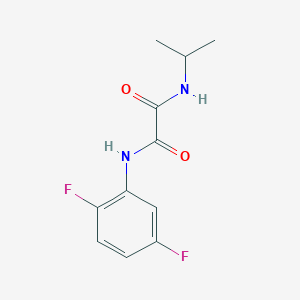

N1-(2,5-difluorophenyl)-N2-isopropyloxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Chemistry and Coordination of Similar Compounds

Research into compounds with similar structural motifs, such as thioureas and their derivatives, has shown extensive applications in coordination chemistry. Thioureas, which feature nitrogen substituents, have been studied for their role in intra- and intermolecular hydrogen-bonding interactions and coordination properties when acting as ligands. These compounds have found novel applications in transition metal complexes, demonstrating the chemical versatility of nitrogen-containing molecules for interdisciplinary approaches in both biological and material sciences (Saeed, Flörke, & Erben, 2014).

Environmental Degradation of Fluorinated Compounds

The environmental fate of polyfluoroalkyl chemicals, which might include compounds structurally related to "N1-(2,5-difluorophenyl)-N2-isopropyloxalamide" due to the presence of fluorine atoms, has been a subject of research. Studies have focused on microbial degradation pathways, highlighting the persistent nature of fluorinated compounds and their degradation into perfluorinated acids. This research has implications for understanding the environmental persistence and potential ecological impacts of fluorinated organic chemicals (Liu & Avendaño, 2013).

Metal-Organic Framework (MOF)-Based Catalysis

Metal-Organic Frameworks (MOFs) have been explored for their catalytic properties, potentially relevant to the applications of complex organic molecules like "N1-(2,5-difluorophenyl)-N2-isopropyloxalamide." MOFs can facilitate a variety of chemical reactions due to the synergies between metal nodes and organic linkers, offering a platform for heterogeneous catalysis in synthesis, energy production, and environmental applications (Wang & Astruc, 2020).

Aqueous Media Reactions

The exploration of fluoroalkylation reactions in aqueous media presents an environmentally benign method for incorporating fluorinated groups into molecules. This area of research is significant for developing green chemistry approaches to synthesize fluorine-containing compounds, which may include methodologies applicable to "N1-(2,5-difluorophenyl)-N2-isopropyloxalamide" (Song et al., 2018).

Safety And Hazards

Eigenschaften

IUPAC Name |

N-(2,5-difluorophenyl)-N'-propan-2-yloxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F2N2O2/c1-6(2)14-10(16)11(17)15-9-5-7(12)3-4-8(9)13/h3-6H,1-2H3,(H,14,16)(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIWVZSFPSUTLPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C(=O)NC1=C(C=CC(=C1)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2,5-difluorophenyl)-N2-isopropyloxalamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3'-methoxy-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B2570264.png)

![{2-[(Morpholine-4-sulfonyl)methyl]phenyl}methanamine hydrochloride](/img/structure/B2570266.png)

![6-(4-ethoxyphenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2570267.png)

![3,3-[Spiro-2-adamantyl]-1-indanone hydrazone](/img/structure/B2570268.png)

![(E)-3-(((benzo[d][1,3]dioxol-5-ylmethyl)amino)methylene)-1-benzyl-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2570276.png)

![[3-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B2570278.png)